11-Dehydro-3,17alpha-estradiol
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Overview
Description
11-Dehydro-3,17alpha-estradiol is a derivative of estradiol, a naturally occurring estrogen hormone. This compound is a non-feminizing isomer of 17beta-estradiol, which means it does not exhibit the same estrogenic effects typically associated with estradiol. It has garnered interest in scientific research due to its potential anti-inflammatory and neuroprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Dehydro-3,17alpha-estradiol typically involves the oxidation of 17alpha-estradiol. Common reagents used in this process include 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and selenium dioxide (SeO2) . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis likely follows similar routes as laboratory methods but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 11-Dehydro-3,17alpha-estradiol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: DDQ, SeO2.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions include estrone and other estradiol derivatives .
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Investigated for its role in modulating inflammatory responses and oxidative stress.
Industry: Utilized in the development of pharmaceuticals and research chemicals.
Mechanism of Action
The compound exerts its effects primarily through interaction with estrogen receptor alpha (ERα). It modulates the expression of genes involved in inflammation and metabolic processes. By binding to ERα, it influences pathways such as NFκB, which plays a crucial role in inflammatory responses .
Comparison with Similar Compounds
17alpha-estradiol: A non-feminizing isomer of 17beta-estradiol with similar anti-inflammatory properties.
17beta-estradiol: The primary estrogen hormone with potent estrogenic effects.
Estrone: Another estrogen hormone with different physiological roles.
Uniqueness: 11-Dehydro-3,17alpha-estradiol is unique due to its specific structural modifications, which confer distinct biological activities compared to its isomers. Its non-feminizing nature makes it a valuable compound for research focused on therapeutic applications without the typical estrogenic side effects .
Properties
CAS No. |
4145-55-5 |
---|---|
Molecular Formula |
C18H22O2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
(8S,9S,13S,14S,17R)-13-methyl-6,7,8,9,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,8-10,14-17,19-20H,2,4,6-7H2,1H3/t14-,15-,16+,17-,18+/m1/s1 |
InChI Key |
YAXUWNGFJBVVRM-SFFUCWETSA-N |
SMILES |
CC12C=CC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |
Isomeric SMILES |
C[C@]12C=C[C@H]3[C@H]([C@@H]1CC[C@H]2O)CCC4=C3C=CC(=C4)O |
Canonical SMILES |
CC12C=CC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |
Synonyms |
1,3,5(10),11-estratetraene-3,17-alpha-diol 11-dehydro-3,17 alpha-estradiol |
Origin of Product |
United States |
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